

selectivity profiling of c-Myc inhibitor 14 against other transcription factors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Myc inhibitor 14*

Cat. No.: *B12375183*

[Get Quote](#)

Selectivity Profile of c-Myc Inhibitor 10058-F4: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the small molecule c-Myc inhibitor, 10058-F4, against other transcription factors. The information is intended for researchers and professionals in the field of drug development and cancer biology to facilitate an objective assessment of the inhibitor's performance and to provide a foundation for further investigation.

Introduction to c-Myc and the Inhibitor 10058-F4

The c-Myc proto-oncogene is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, growth, and apoptosis. Its aberrant expression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of inhibitors that can selectively target c-Myc has been a significant challenge due to its nature as an intrinsically disordered protein.

10058-F4 is a small molecule inhibitor that specifically targets the interaction between c-Myc and its obligate binding partner, Max. This interaction is essential for c-Myc's transcriptional activity. By preventing the formation of the c-Myc-Max heterodimer, 10058-F4 effectively inhibits the transactivation of c-Myc target genes, leading to cell-cycle arrest and apoptosis in

cancer cells.[\[1\]](#)[\[2\]](#) This guide focuses on the selectivity of 10058-F4, a crucial aspect of its potential as a therapeutic agent.

Quantitative Selectivity Profile

The selectivity of a drug candidate is paramount to its safety and efficacy. An ideal inhibitor should exhibit high potency for its intended target while having minimal effects on other cellular proteins, particularly those that are structurally related or functionally similar. The following table summarizes the available quantitative data on the binding affinity of 10058-F4 against c-Myc and other transcription factors.

Target	Assay Type	Affinity (KD) in μ M	Reference
Transcription Factor			
c-Myc	Surface Plasmon Resonance (SPR)	39.7 (\pm 8.1)	
MYCN	Surface Plasmon Resonance (SPR)	41.9 (\pm 10.6)	

Note: Data on the direct binding affinity of 10058-F4 to a broader range of transcription factors is limited in the public domain. The available data primarily focuses on the closely related MYC family member, MYCN.

Off-Target Effects on Other Signaling Pathways

While direct binding data to other transcription factors is not widely available, several studies have investigated the downstream effects of 10058-F4 on other signaling pathways. It is important to note that these effects may be indirect consequences of c-Myc inhibition rather than direct off-target binding.

- **NF- κ B Pathway:** Some studies have reported that 10058-F4 can suppress the NF- κ B signaling pathway in certain cancer cell lines. This effect appears to be context-dependent and may contribute to the inhibitor's pro-apoptotic activity.[\[3\]](#)

- FOXO Transcription Factors: Treatment with 10058-F4 has been shown to increase the mRNA levels of the FOXO family of transcription factors (FOXO1, 3, and 4).[4][5] These transcription factors act as tumor suppressors by promoting cell cycle arrest and apoptosis.
- AP-1 Pathway: There is limited direct evidence on the effect of 10058-F4 on the AP-1 transcription factor. However, another c-Myc inhibitor, Mycro3, has been reported to have weak inhibitory activity against AP-1.[6] Further investigation is needed to determine if 10058-F4 shares this characteristic.

Experimental Protocols

To facilitate the independent verification and expansion of these findings, detailed protocols for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (KD) of 10058-F4 for purified transcription factor proteins.

Materials:

- Biacore™ instrument (or equivalent)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified recombinant transcription factor proteins (e.g., c-Myc, MYCN)
- 10058-F4 inhibitor
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

- Protein Immobilization:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC.
 - Inject the purified transcription factor protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
 - Deactivate any remaining active esters by injecting ethanolamine-HCl.
- Binding Analysis:
 - Prepare a series of dilutions of 10058-F4 in running buffer.
 - Inject the different concentrations of 10058-F4 over the immobilized protein surface, followed by a dissociation phase with running buffer.
 - A reference flow cell without the immobilized protein should be used to subtract non-specific binding.
- Data Analysis:
 - The binding response is measured in resonance units (RU).
 - The equilibrium dissociation constant (KD) is determined by plotting the steady-state binding response against the concentration of 10058-F4 and fitting the data to a 1:1 binding model.

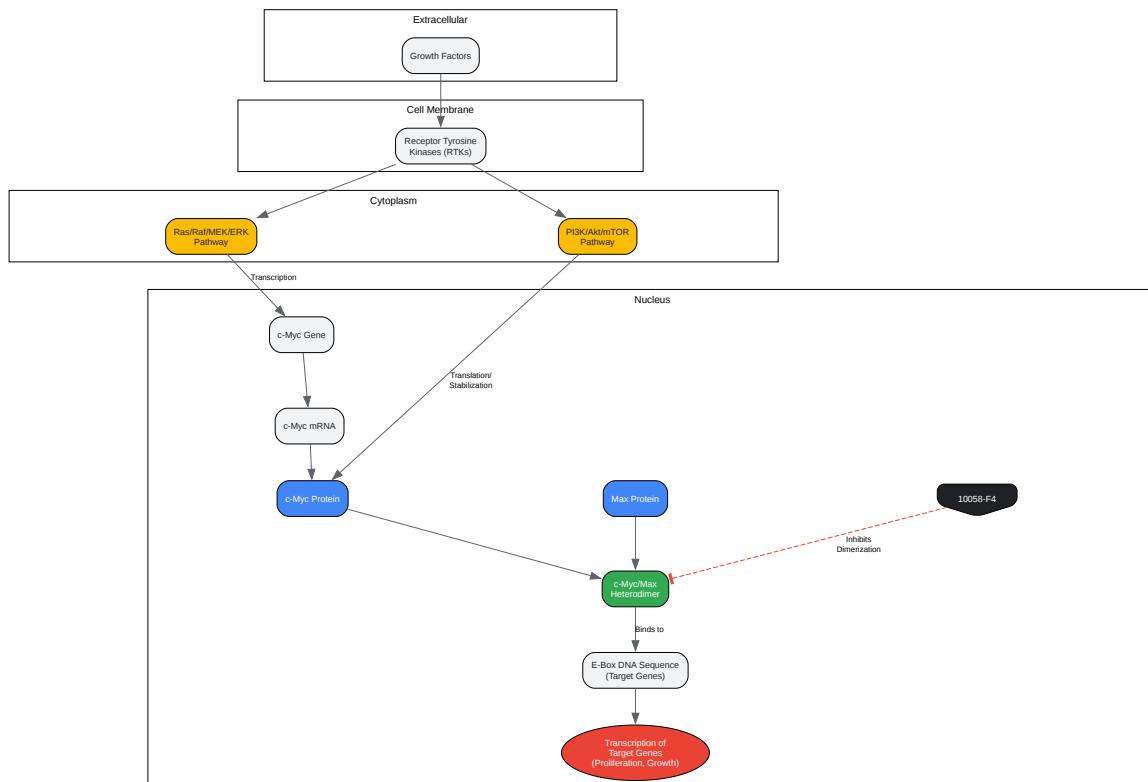
Electrophoretic Mobility Shift Assay (EMSA) for Inhibition of DNA Binding

EMSA is used to detect protein-DNA interactions. This assay can be adapted to screen for inhibitors that disrupt the binding of a transcription factor to its DNA consensus sequence.

Objective: To assess the ability of 10058-F4 to inhibit the binding of the c-Myc-Max heterodimer to its E-box DNA target.

Materials:

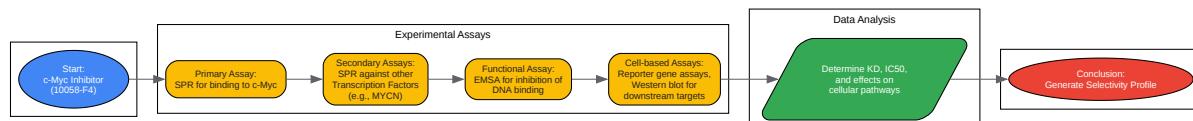
- Purified recombinant c-Myc and Max proteins
- Double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3'), labeled with a non-radioactive probe (e.g., biotin or a fluorescent dye)
- 10058-F4 inhibitor
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
- Polyacrylamide gel (non-denaturing)
- TBE buffer
- Detection system appropriate for the DNA probe label (e.g., chemiluminescence or fluorescence imaging)


Procedure:

- Binding Reaction:
 - In a microcentrifuge tube, combine the binding buffer, purified c-Myc and Max proteins, and varying concentrations of 10058-F4.
 - Incubate at room temperature for 20-30 minutes to allow for inhibitor binding to c-Myc.
 - Add the labeled E-box DNA probe to the reaction mixture and incubate for another 20-30 minutes.
- Electrophoresis:
 - Load the samples onto a pre-run non-denaturing polyacrylamide gel.

- Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
- Detection:
 - Transfer the DNA from the gel to a nylon membrane.
 - Detect the labeled DNA probe using the appropriate imaging system. The protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
- Data Analysis:
 - Quantify the intensity of the shifted band at each inhibitor concentration.
 - The concentration of 10058-F4 that inhibits 50% of the c-Myc-Max-DNA complex formation (IC50) can then be calculated.

Visualizations


c-Myc Signaling Pathway and Point of Inhibition

[Click to download full resolution via product page](#)

Caption: The c-Myc signaling pathway and the inhibitory action of 10058-F4.

Experimental Workflow for Selectivity Profiling

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the selectivity profile of a c-Myc inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [selectivity profiling of c-Myc inhibitor 14 against other transcription factors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12375183#selectivity-profiling-of-c-myc-inhibitor-14-against-other-transcription-factors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com